Sennidin B Exhibits Lower In Vitro Antiviral Activity Compared to Its Stereoisomer Sennidin A
Sennidin B exhibits significantly lower in vitro inhibitory activity against the Hepatitis C Virus (HCV) NS3 helicase compared to its stereoisomer, Sennidin A. Sennidin A, under identical assay conditions, demonstrates a potent IC50 of 0.8 µM [1]. This highlights the critical importance of stereochemistry for the biological activity of dianthrones, where the specific (9S, 9'R) configuration of Sennidin B results in a marked loss of potency relative to Sennidin A.
| Evidence Dimension | Inhibitory activity against HCV NS3 helicase (IC50) |
|---|---|
| Target Compound Data | Lower activity than Sennidin A (exact value not reported) |
| Comparator Or Baseline | Sennidin A: IC50 = 0.8 µM |
| Quantified Difference | Significantly lower activity |
| Conditions | In vitro HCV NS3 helicase inhibition assay |
Why This Matters
This stereospecific difference in activity is crucial for researchers studying the mechanism of action of antiviral anthraquinones and for ensuring that experiments using 'Sennidin' are conducted with the correct, well-characterized isomer.
- [1] MedChemExpress. (n.d.). Sennidin B | HCV Inhibitor. Retrieved April 20, 2026. View Source
